(E)-3-(2-chlorophenyl)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c1-16-15-17(2)25(22-16)14-11-23-9-12-24(13-10-23)20(26)8-7-18-5-3-4-6-19(18)21/h3-8,15H,9-14H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIUZJWCMJISRQ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCN2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2-chlorophenyl)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 381.9 g/mol. Its structure features a chlorophenyl group, a piperazine moiety, and a pyrazole ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O |
| Molecular Weight | 381.9 g/mol |
| IUPAC Name | (E)-3-(2-chlorophenyl)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)prop-2-en-1-one |
| InChI Key | NREVVAOCAYKIAH-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and piperazine derivatives. For instance, the compound demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays indicated that it inhibited cell proliferation with an IC50 value of approximately 15 µM against A549 lung cancer cells and 20 µM against MCF7 breast cancer cells . The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting that it may serve as a lead compound in the development of new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound showed promising anti-inflammatory effects in animal models. It reduced paw edema in rats induced by carrageenan, indicating its potential use in treating inflammatory conditions . The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in combination with conventional chemotherapeutic agents revealed enhanced anticancer activity. The combination treatment resulted in a synergistic effect, significantly reducing tumor growth in xenograft models compared to monotherapy .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties where the compound was tested against a panel of pathogens. Results indicated that it not only inhibited bacterial growth but also exhibited low cytotoxicity towards human cell lines, making it a promising candidate for further development as an antimicrobial agent.
The exact mechanism by which (E)-3-(2-chlorophenyl)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)prop-2-en-1-one exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways related to apoptosis and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on two pyrazole- and enone-containing analogs from the provided evidence, highlighting key structural, spectroscopic, and physicochemical differences.
Comparison with (4E)-2-Acetyl-5-Methyl-4-[(2-Nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one ()
Structural Features :
- Core : Pyrazol-3-one ring with a nitro-substituted benzylidene group.
- Substituents: Acetyl (-COCH₃) and nitro (-NO₂) groups.
- Key Functional Groups: Carbonyl (C=O), nitro, and conjugated enone.
Physicochemical Properties :
- Molecular Weight : 273.24 g/mol.
- Melting Point : 170°C.
- Lipinski’s Rule Compliance: Yes (molecular weight <500, ≤5 H-bond donors, ≤10 H-bond acceptors).
- Rf Value : 0.7 (indicative of moderate polarity).
Spectroscopic Data :
- IR Peaks: 1702 cm⁻¹ (C=O stretch), 1552 cm⁻¹ (NO₂), 1519 cm⁻¹ (C=N).
Contrast with Target Compound :
- The target compound replaces the nitro group with a 2-chlorophenyl moiety, reducing electron-withdrawing effects but introducing steric bulk.
- The piperazine-ethyl-pyrazole subunit in the target may enhance solubility in polar solvents compared to the acetyl group in the analog.
Comparison with (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one ()
Structural Features :
- Core: Enone-linked pyrazole and thienyl rings.
- Substituents : 3,5-Dimethylpyrazole and 2,5-dimethylthienyl groups.
Contrast with Target Compound :
- The thienyl group (sulfur-containing heterocycle) in the analog may confer distinct electronic properties compared to the 2-chlorophenyl group in the target.
- The target’s piperazine subunit could enhance binding to amine receptors, whereas the analog’s phenyl and thienyl groups might favor hydrophobic interactions.
- Steric effects from the target’s ethylpiperazine chain could reduce membrane permeability relative to the analog’s compact structure .
Table 1: Comparative Analysis of Key Features
Research Implications and Limitations
- Methodological Gaps : While SHELX and ORTEP tools are standard for crystallography , the absence of target-specific spectral or crystallographic data in the evidence limits direct comparisons.
- Future Directions : Synthesis and characterization (e.g., NMR, IR, X-ray diffraction) are needed to validate the target’s properties and compare it with existing analogs.
Q & A
Q. What are the common synthetic strategies for synthesizing (E)-3-(2-chlorophenyl)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)prop-2-en-1-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Claisen-Schmidt condensation to form the α,β-unsaturated ketone backbone.
- Nucleophilic substitution or Mitsunobu reactions to introduce the piperazine moiety.
- Coupling reactions (e.g., alkylation) to attach the 3,5-dimethylpyrazole group .
- Key conditions :
- Solvents: Ethanol, DMF, or dichloromethane for solubility and reactivity.
- Catalysts: Palladium on carbon or copper iodide for cross-couplings.
- Temperature control (reflux for 12–24 hours) to ensure completion.
- Optimization : Thin-layer chromatography (TLC) monitors intermediates, while NMR and mass spectrometry confirm final product purity .
Q. What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., enone, aromatic protons) and confirms stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
- X-ray Diffraction (XRD) : Single-crystal XRD with SHELXL refines bond lengths, angles, and anisotropic displacement parameters. Software like WinGX aids in data processing .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational conformational models?
- Methodological Answer :
- Cross-validation : Compare experimental NMR chemical shifts with Density Functional Theory (DFT)-calculated shifts (e.g., using Gaussian).
- Dynamic effects : Consider solvent interactions or temperature-dependent conformational changes in simulations.
- Crystallographic validation : Use XRD-derived geometries to benchmark computational models .
Q. What strategies are employed to analyze the compound’s bioactivity and structure-activity relationships (SAR)?
- Methodological Answer :
- In vitro assays : Test inhibition of target enzymes (e.g., kinases) or receptor binding.
- SAR design :
- Modify substituents (e.g., chlorine position on phenyl, pyrazole methyl groups).
- Assess changes in logP (lipophilicity) and steric effects using molecular docking (e.g., AutoDock).
- Data interpretation : Correlate activity with electronic properties (HOMO/LUMO gaps) or steric bulk from crystallographic data .
Q. How are discrepancies in stereochemical assignments addressed when XRD and NMR data conflict?
- Methodological Answer :
- Refinement checks : Verify SHELXL refinement parameters (e.g., Flack x parameter) for enantiomer identification .
- Dynamic NMR : Use variable-temperature NMR to detect atropisomerism or slow conformational exchange.
- Theoretical modeling : Perform time-dependent DFT to simulate NMR spectra under equilibrium conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
